Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate
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Overview
Description
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate is a heterocyclic compound that features a piperidine ring fused with a pyridine ring and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvents: Utilization of solvents like ethanol or methanol to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyridine derivatives, piperidine derivatives, and other heterocyclic compounds with similar structures.
Uniqueness: The combination of the pyridine and piperidine rings with an ester functional group imparts unique chemical and biological properties, making it distinct from other compounds.
Comparison with Similar Compounds
- Pyridine-3-carboxylic acid
- Piperidine-2-carboxylic acid
- Methyl 1-(pyridin-2-yl)piperidine-2-carboxylate
This detailed article provides a comprehensive overview of Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a pyridine moiety and a carboxylate group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of pyridine have shown effectiveness against neurotropic alphaviruses, suggesting a potential mechanism of action through inhibition of viral replication pathways . The incorporation of specific substituents on the pyridine ring can enhance potency and selectivity against viral targets.
Anticancer Properties
The compound has been investigated for its anticancer activity. Studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines, with varying efficacy depending on the specific substitutions on the piperidine and pyridine rings. For example, certain analogs have displayed cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect the compound's potency. For instance, modifications at the 4-position often lead to improved biological activity .
- Piperidine Ring Modifications : Alterations in the piperidine structure can influence both metabolic stability and cellular uptake, which are critical for effective therapeutic applications .
Case Studies
- Antiviral Efficacy : A study demonstrated that a related compound conferred protection against Sindbis virus infection in mice models, highlighting its potential as an antiviral agent .
- Anticancer Activity : In vitro studies revealed that certain derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Activity Type | IC50 (μM) | Comments |
---|---|---|---|
This compound | Antiviral | Varies | Effective against alphaviruses |
Analog A | Anticancer | 5.0 | Induces apoptosis in FaDu cells |
Analog B | Antiviral | 2.4 | High potency against Sindbis virus |
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 1-pyridin-3-ylpiperidine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-6-2-3-8-14(11)10-5-4-7-13-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI Key |
GKUFVSJEMWIORH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C2=CN=CC=C2 |
Origin of Product |
United States |
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